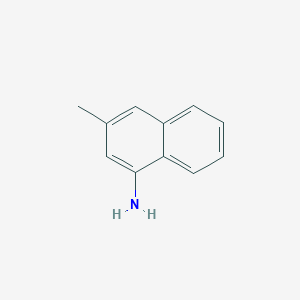

3-Methylnaphthalen-1-amine

説明

Contextualization within Aromatic Amine Chemistry

As a member of the aromatic amine class, 3-Methylnaphthalen-1-amine is part of a broad family of compounds that are fundamental in organic synthesis. solubilityofthings.com Aromatic amines are characterized by the presence of an amino group attached to an aromatic ring system. This structural feature imparts a unique reactivity to these molecules, making them versatile intermediates in the synthesis of a wide array of more complex organic structures, including dyes and pharmaceuticals. solubilityofthings.com

The reactivity of aromatic amines is largely governed by the electron-donating nature of the amino group, which activates the aromatic ring towards electrophilic substitution reactions. Furthermore, the nitrogen atom of the amine group can act as a nucleophile, participating in various chemical transformations. solubilityofthings.com In the case of this compound, the presence of the naphthalene (B1677914) ring system, a bicyclic aromatic hydrocarbon, further influences its electronic properties and steric environment, distinguishing it from simpler aromatic amines like aniline.

Significance in Naphthalene Derivative Research

Naphthalene and its derivatives are a significant area of study due to their diverse biological activities and applications in materials science. ontosight.airesearchgate.net Naphthalene-based compounds have been investigated for a range of pharmacological properties, including potential anticancer, antimicrobial, and antiviral activities. ontosight.ai The introduction of functional groups, such as the methyl and amino groups in this compound, allows for the fine-tuning of these properties.

The specific substitution pattern of this compound makes it a valuable building block in the synthesis of more complex naphthalene derivatives. For instance, the amine group can be readily modified to introduce other functionalities or to construct heterocyclic rings fused to the naphthalene core. Research in this area often focuses on creating novel compounds with tailored biological or material properties. The study of naphthalene derivatives also extends to understanding their environmental fate and interactions, as these compounds can be present in the environment as pollutants. researchgate.net

Current Research Landscape and Future Directions

The current research landscape for this compound and related compounds is multifaceted. It is utilized as a research chemical and an organic building block in synthetic chemistry. bldpharm.combldpharm.com While specific, large-scale applications may not be widely documented, its role as an intermediate in the synthesis of more complex molecules remains a key area of interest.

Future research is likely to continue exploring the synthetic utility of this compound. This includes its use in the development of novel ligands for catalysis and in the synthesis of new materials with specific optical or electronic properties. Furthermore, as the understanding of the biological activities of naphthalene derivatives grows, there may be increased interest in using this compound as a scaffold for the design of new therapeutic agents. ontosight.ai The exploration of its derivatives for applications in areas such as organic electronics and sensor technology also presents a promising avenue for future investigation.

Interactive Data Table: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H11N | uni.lu |

| Molecular Weight | 157.21 g/mol | biosynth.com |

| CAS Number | 50870-10-5 | fluorochem.co.uk |

| Melting Point | 50-52 °C | sigmaaldrich.com |

| Physical Form | Powder | sigmaaldrich.com |

| InChI Key | MTEAUBISQMFXCE-UHFFFAOYSA-N | sigmaaldrich.com |

Structure

3D Structure

特性

IUPAC Name |

3-methylnaphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c1-8-6-9-4-2-3-5-10(9)11(12)7-8/h2-7H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTEAUBISQMFXCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=CC=CC=C2C(=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80500492 | |

| Record name | 3-Methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50870-10-5 | |

| Record name | 3-Methylnaphthalen-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80500492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methylnaphthalen-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methylnaphthalen 1 Amine and Its Derivatives

Strategies for Naphthalene (B1677914) Core Functionalization

Achieving the desired 1,3-substitution pattern on the naphthalene skeleton requires careful strategic planning. This involves either introducing the methyl and amine groups sequentially with high regiocontrol or starting with a pre-functionalized naphthalene precursor.

Regioselective Amination Approaches

Direct amination of 3-methylnaphthalene is challenging as it often leads to a mixture of isomers. Therefore, modern cross-coupling reactions are preferred for their high regioselectivity. The Buchwald-Hartwig amination is a prominent palladium-catalyzed cross-coupling reaction used for forming carbon-nitrogen bonds. wikipedia.orglibretexts.org This method is particularly effective for synthesizing aryl amines from aryl halides or triflates. wikipedia.orgorganic-chemistry.org

A viable strategy for synthesizing 3-Methylnaphthalen-1-amine would involve the Buchwald-Hartwig amination of 1-bromo-3-methylnaphthalene. This reaction couples the aryl bromide with an ammonia (B1221849) equivalent in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.org The development of various generations of catalyst systems has expanded the scope of this reaction, allowing it to proceed under milder conditions with a high tolerance for various functional groups. wikipedia.org

The general catalytic cycle involves:

Oxidative Addition: The palladium(0) catalyst adds to the aryl halide (1-bromo-3-methylnaphthalene) to form a palladium(II) complex.

Amine Coordination & Deprotonation: The amine coordinates to the palladium center, followed by base-assisted deprotonation to form a palladium-amido complex.

Reductive Elimination: The desired aryl amine is formed, regenerating the palladium(0) catalyst. libretexts.org

This approach ensures the amine group is introduced exclusively at the C-1 position, overcoming the regioselectivity issues of classical methods like electrophilic aromatic substitution.

Methylation Strategies on the Naphthalene Skeleton

Introducing a methyl group onto a naphthalene ring with high regioselectivity can be accomplished through several methods, most notably the Friedel-Crafts alkylation. wikipedia.org This reaction involves treating an aromatic ring with an alkyl halide in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.org

However, the Friedel-Crafts alkylation of naphthalene itself is sensitive to reaction conditions, including solvent and temperature, which can affect the ratio of α (C-1) to β (C-2) substituted products. stackexchange.com Alkylation tends to favor the α-position under kinetic control, while the more sterically stable β-position is favored under thermodynamic control. stackexchange.comresearchgate.net For bulkier alkyl groups, steric hindrance can also favor substitution at the β-position. stackexchange.com

To synthesize this compound, a strategic approach could involve:

Methylation of a 1-substituted naphthalene: Starting with a naphthalenamine derivative where the amine group is protected, a Friedel-Crafts methylation could be directed to the C-3 position. The directing effects of the existing substituent and the choice of reaction conditions would be critical for achieving the desired regioselectivity.

Zeolite-catalyzed methylation: Shape-selective methylation using zeolites like SAPO-11 can offer improved selectivity for specific isomers, such as 2,6-dimethylnaphthalene (B47086) from naphthalene, by leveraging the specific pore structure of the catalyst. ijcce.ac.ir This principle could be adapted to favor 3-methylation on a suitably substituted naphthalene precursor.

Recent advancements also include transition-metal-catalyzed C-H methylation, which can offer high regioselectivity through the use of directing groups. nih.gov For instance, a directing group at the C-1 position of naphthalene could facilitate the selective introduction of a methyl group at the C-2 or C-8 position, and similar strategies could be envisioned for targeting the C-3 position. nih.govresearchgate.net

Amine Group Introduction and Modification

Once a suitable 3-methylated naphthalene core is obtained, the introduction or modification of the amine group can be achieved through various classical and modern synthetic pathways.

Reductive Amination Pathways

Reductive amination is a powerful and widely used method for synthesizing amines from carbonyl compounds (aldehydes or ketones). This two-step process, often performed in a single pot, first involves the formation of an imine or enamine intermediate, which is then reduced to the corresponding amine.

To synthesize this compound, this pathway would typically start with 3-methyl-1-naphthaldehyde. The aldehyde reacts with an ammonia source to form an intermediate imine, which is subsequently reduced. A variety of reducing agents can be employed for this transformation, each with specific advantages.

| Reducing Agent | Characteristics |

| Sodium Borohydride (NaBH₄) | A mild and common reducing agent, effective for reducing imines. |

| Sodium Cyanoborohydride (NaBH₃CN) | Selective for imines in the presence of carbonyl groups, effective at slightly acidic pH. |

| Sodium Triacetoxyborohydride (NaBH(OAc)₃) | A mild and effective reagent, particularly for reductive aminations, that does not reduce aldehydes and ketones as readily as NaBH₄. |

| Catalytic Hydrogenation (H₂/Catalyst) | A "green" chemistry approach using hydrogen gas with catalysts like Palladium (Pd), Platinum (Pt), or Nickel (Ni). |

This pathway is highly versatile and can be used to produce primary, secondary, or tertiary amines by selecting the appropriate amine starting material (ammonia, a primary amine, or a secondary amine, respectively).

Nucleophilic Aromatic Substitution Routes

Nucleophilic Aromatic Substitution (SₙAr) is a substitution reaction in which a nucleophile displaces a good leaving group on an aromatic ring. For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (such as a nitro group, -NO₂) positioned ortho and/or para to the leaving group.

The typical SₙAr mechanism involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.

Elimination: The leaving group departs, restoring the aromaticity of the ring.

In the context of synthesizing this compound, a direct SₙAr approach is challenging. The methyl group at the C-3 position is electron-donating, which deactivates the naphthalene ring toward nucleophilic attack. Therefore, this route would only be feasible if the naphthalene core were heavily modified with potent electron-withdrawing groups. For example, a hypothetical substrate like 1-chloro-3-methyl-4-nitronaphthalene could potentially react with an ammonia source to yield 3-methyl-4-nitro-naphthalen-1-amine, which would then require a subsequent reduction of the nitro group.

Catalytic and Asymmetric Synthesis of Chiral Derivatives

While this compound itself is achiral, its derivatives can be chiral, and their enantioselective synthesis is of significant interest, particularly in pharmaceutical chemistry. Chiral amines are essential components of many drugs and serve as valuable chiral auxiliaries and catalysts in asymmetric synthesis.

Asymmetric synthesis of chiral derivatives can be achieved through several advanced catalytic methods:

Asymmetric Reductive Amination: This method extends the principles of reductive amination to create chiral amines with high enantioselectivity. This can be accomplished by:

Biocatalysis: Using enzymes such as imine reductases (IREDs) or reductive aminases (RedAms), which can catalyze the reduction of imines to chiral amines with high stereocontrol. This approach is valued for its sustainability and high selectivity.

Chiral Metal Catalysis: Employing chiral transition-metal catalysts (e.g., based on Rhodium or Iridium) with hydrogen gas as the reducing agent to achieve enantioselective imine reduction.

Organocatalytic Asymmetric Synthesis: The use of small, metal-free organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. Chiral phosphoric acids, BINOL derivatives, and proline-based catalysts can effectively catalyze the asymmetric allylation, alkylation, or other nucleophilic additions to imines derived from 3-methylnaphthalene precursors, leading to the formation of enantioenriched homoallylic or other chiral amines.

These catalytic asymmetric methods provide streamlined routes to complex chiral molecules, often starting from readily available achiral materials and offering high levels of stereocontrol.

Transition Metal-Catalyzed Transformations

Transition metal catalysis has become an indispensable tool in organic synthesis for its ability to facilitate the formation of carbon-nitrogen bonds with high efficiency and selectivity. mdpi.com These methods are pivotal in synthesizing functionalized naphthalenamine derivatives through reactions like C-H amination and cross-coupling.

One prominent approach involves the direct amination of naphthalene precursors. For instance, mixed oxides containing Vanadium(V) and Molybdenum(VI), sometimes enhanced with metallic Palladium, have been shown to catalyze the amination of aromatic substrates in strongly acidic media. researchgate.net While not specific to this compound, this highlights a pathway for introducing an amino group directly onto a substituted naphthalene ring.

More recent developments focus on the direct functionalization of C-H bonds, which is an atom-economical approach. mdpi.com Silver(I)-catalyzed C4-H amination of 1-naphthylamine (B1663977) derivatives with azodicarboxylates has been demonstrated at room temperature. mdpi.com This method allows for the introduction of a nitrogen-containing substituent at a specific position on the naphthalene ring system. Such strategies could be adapted for substrates like 2-methylnaphthalene (B46627) to synthesize derivatives of this compound.

Copper-catalyzed reactions also offer a versatile route. A copper-catalyzed borylative cyclization of o-(cyano)phenyl propargyl carbonates provides a highly efficient and regioselective synthesis of 3-boryl-1-naphthylamines. researchgate.net The resulting borylated naphthylamines are valuable intermediates that can be further functionalized through subsequent metal-catalyzed cross-coupling reactions to introduce a variety of substituents. researchgate.net

Below is a table summarizing representative transition metal-catalyzed reactions for the synthesis of naphthalenamine derivatives.

| Catalyst System | Reactants | Product Type | Key Features |

| Silver(I) | 1-Naphthylamine derivatives, Azodicarboxylates | C4-aminated 1-Naphthylamines | Room temperature reaction; C-H functionalization. mdpi.com |

| Copper | o-(Cyano)phenyl propargyl carbonates, Boron reagents | 3-Boryl-1-naphthylamines | Highly regioselective; forms a versatile intermediate. researchgate.net |

| Palladium/Vanadium/Molybdenum Oxides | Aromatic substrates, Hydroxylamine sulfate | Aminated aromatics | Direct amination in acidic media. researchgate.net |

Organocatalytic Methods

Organocatalysis has emerged as a powerful strategy in asymmetric synthesis, providing access to chiral molecules without the need for metal catalysts. researchgate.net While specific organocatalytic methods for the direct synthesis of this compound are not widely reported, the principles are extensively applied to the synthesis of chiral amine derivatives, which could include derivatives of the target compound. researchgate.net

These methods often involve the activation of substrates through hydrogen bonding or the formation of transient, more reactive species like imines. researchgate.net Chiral Brønsted acids, such as derivatives of BINOL, are effective catalysts for the asymmetric allylation of imines, a key reaction for producing chiral homoallylic amines. researchgate.net This methodology could be applied to an imine derived from a methylnaphthalene aldehyde to generate chiral amine derivatives.

Squaramide-based catalysts are another important class of organocatalysts. beilstein-journals.org Their rigid structure and ability to act as hydrogen-bond donors allow for high stereocontrol in reactions. For example, a pyrrolidine-based squaramide catalyst has been shown to effectively control the enantioselectivity of certain reactions by locking the catalyst in a more active and selective configuration. beilstein-journals.org

The application of these organocatalytic strategies allows for the synthesis of enantioenriched naphthalenamine derivatives, which are valuable in medicinal chemistry and materials science.

Purification and Characterization Methodologies

Following the synthesis of this compound, rigorous purification and characterization are essential to ensure the identity and purity of the final product.

Purification

Crude this compound can be purified using several standard laboratory techniques.

Distillation: One common method for purifying liquid amines or low-melting solids is distillation under reduced pressure (vacuum distillation). This technique is used to separate the desired product from non-volatile impurities or solvents with significantly different boiling points. For instance, a general procedure for purifying naphthylamines involves heating the crude product to remove water and then distilling it under a high vacuum (e.g., >0.098 Mpa) at elevated temperatures (e.g., >190°C). google.com

Washing/Extraction: The crude product can be washed with aqueous solutions to remove impurities. Washing with a dilute acid solution will protonate the amine, making it water-soluble and allowing for the removal of non-basic organic impurities. Subsequently, basifying the aqueous layer liberates the free amine, which can then be extracted with an organic solvent. google.comchemicalbook.com Conversely, washing with a dilute base, such as a sodium carbonate solution, can remove acidic impurities. orgsyn.org

Recrystallization: For solid products, recrystallization is an effective purification method. This involves dissolving the crude compound in a suitable hot solvent and allowing it to cool slowly, whereupon the pure compound crystallizes out, leaving impurities behind in the solution.

Characterization

A combination of spectroscopic and physical methods is used to confirm the structure and purity of this compound.

Spectroscopy:

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For this compound, characteristic peaks for the N-H stretching of the primary amine group would be expected, typically in the region of 3300-3500 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. The ¹H NMR spectrum would show distinct signals for the aromatic protons, the amine protons, and the methyl group protons, with chemical shifts and coupling patterns confirming their relative positions.

Mass Spectrometry (MS): This technique determines the molecular weight of the compound. For this compound (C₁₁H₁₁N), the expected exact mass is approximately 157.09 Da. echemi.com High-resolution mass spectrometry can confirm the elemental composition.

The following table summarizes key characterization data for this compound.

| Property | Data | Source |

| Molecular Formula | C₁₁H₁₁N | uni.lu |

| Molecular Weight | 157.21 g/mol | echemi.com |

| Exact Mass | 157.089149 Da | echemi.com |

| Appearance | Not specified, likely a solid or liquid | |

| Key IR Peaks | Expected N-H stretch (~3300-3500 cm⁻¹) | General Spectroscopic Principle |

| ¹H NMR Signals | Expected signals for aromatic, amine, and methyl protons | General Spectroscopic Principle |

Reactivity and Chemical Transformations of 3 Methylnaphthalen 1 Amine

Reactions Involving the Primary Amine Moiety

The primary amine group in 3-Methylnaphthalen-1-amine is a key site for a variety of chemical reactions, including acylation, alkylation, condensation, and diazotization. These transformations are fundamental to the synthesis of a wide array of derivatives with potential applications in various fields of chemistry.

Acylation and Alkylation Reactions

The nitrogen atom of the primary amine in this compound possesses a lone pair of electrons, rendering it nucleophilic and susceptible to reactions with electrophiles. Acylation, the introduction of an acyl group (R-C=O), and alkylation, the introduction of an alkyl group, are common transformations.

Acylation reactions are typically carried out using acylating agents such as acid chlorides or anhydrides. For instance, the reaction of a similar compound, 2-methylnaphthalen-1-amine, with acetic anhydride (B1165640) or acetyl chloride can lead to the formation of the corresponding acetamide (B32628) derivative. smolecule.com This type of reaction is a general method for the protection of amine groups or for the synthesis of amide-containing compounds. researchgate.net The acylation of naphthalene (B1677914) derivatives can also be achieved using hydrogen fluoride (B91410) as a catalyst. google.com

Alkylation involves the reaction of the amine with alkyl halides or other alkylating agents. The primary amine can be converted to a secondary or tertiary amine through this process. For example, N-methylation of naphthalen-2-amine is a typical N-alkylation reaction. Transition-metal catalyzed N-alkylation reactions using alcohols as alkylating agents have also been reported for various anilines and related compounds. acs.org The amine group can undergo reactions to form N,N-bis(2-bromoethyl)amino derivatives, as seen in the case of 1-N,N-bis(beta-bromoethyl)amino-3-methylnaphthalene. ontosight.ai

Table 1: Examples of Acylation and Alkylation Reactions

| Reactant | Reagent | Product Type |

| This compound | Acyl Halide/Anhydride | N-(3-methylnaphthalen-1-yl)acetamide |

| This compound | Alkyl Halide | N-alkyl-3-methylnaphthalen-1-amine |

Condensation and Imine Formation

Primary amines, such as this compound, readily undergo condensation reactions with carbonyl compounds (aldehydes and ketones) to form imines, also known as Schiff bases. This reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The formation of an imine intermediate is a key step in reductive amination, where the imine is subsequently reduced to form a secondary amine. For example, 6-methylheptan-1-amine (B73715) reacts with a ketone to form an imine, which is then reduced. Similar reactions can be expected for this compound.

Diazotization and Coupling Reactions

The primary aromatic amine group of this compound can be converted into a diazonium salt through a process called diazotization. This reaction is typically carried out by treating the amine with nitrous acid (HNO₂), which is often generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. libretexts.orggoogle.com

The resulting diazonium salt, 3-methylnaphthalene-1-diazonium chloride, is a versatile intermediate. Diazonium salts are known to be remarkably stable in hydrophobic organic solvents. google.com They can undergo a variety of subsequent reactions, most notably coupling reactions with activated aromatic compounds (such as phenols or other amines) to form azo compounds. These azo compounds are often highly colored and are the basis for many synthetic dyes.

Electrophilic Aromatic Substitution on the Naphthalene Ring

The naphthalene ring system of this compound is susceptible to electrophilic aromatic substitution (SEAr) reactions. researchgate.netresearchgate.net The amino group (-NH₂) is a strong activating group and, along with the methyl group (-CH₃), directs incoming electrophiles to specific positions on the ring. The directing effects of these substituents, as well as steric hindrance, will influence the regioselectivity of the substitution.

Halogenation Studies

Halogenation, the introduction of a halogen atom (F, Cl, Br, I) onto the aromatic ring, is a common electrophilic aromatic substitution reaction. The reaction of aromatic amines with halogenating agents can lead to the substitution of hydrogen atoms on the naphthalene ring. For instance, the treatment of 1-aminonaphthalene with N-bromosuccinimide (NBS) can result in the formation of halogenated derivatives. chim.it The specific position of halogenation on the this compound ring would be influenced by the activating and directing effects of the amine and methyl groups.

Nitration and Sulfonation Reactions

Nitration , the introduction of a nitro group (-NO₂), is another important electrophilic aromatic substitution reaction. masterorganicchemistry.com The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. The amino group is a strong activating group, but in the strongly acidic conditions of nitration, it is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating and meta-directing group. However, nitration of aromatic amines can still occur, and the position of substitution will depend on the reaction conditions and the interplay of electronic and steric factors.

Sulfonation , the introduction of a sulfonic acid group (-SO₃H), is typically achieved by treating the aromatic compound with fuming sulfuric acid or sulfur trioxide. google.comgoogle.com The sulfonation of 1-methylnaphthalene (B46632) has been studied, and the isomer distribution of the resulting sulfonic acids is dependent on the reaction conditions. rsc.org For this compound, the amino group's directing influence would play a significant role in determining the position of sulfonation. The reaction of aromatic amines with sulfonyl chlorides can also lead to the formation of sulfonamides. researchgate.net

Table 2: Summary of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagent | Potential Product |

| Halogenation | X₂ (e.g., Br₂) / Lewis Acid | Bromo-3-methylnaphthalen-1-amine |

| Nitration | HNO₃ / H₂SO₄ | Nitro-3-methylnaphthalen-1-amine |

| Sulfonation | SO₃ / H₂SO₄ | 3-Methyl-4-aminonaphthalene-x-sulfonic acid |

Oxidation and Reduction Pathways

The oxidation and reduction of this compound involve the transformation of the amino group and the naphthalene ring system. While specific studies on this compound are limited, the reactivity of the closely related 1-naphthylamine (B1663977) and other derivatives provides significant insight into its expected chemical behavior.

Oxidation:

The oxidation of naphthalenamines can proceed through various pathways, leading to a range of products depending on the oxidizing agent and reaction conditions. The primary amine group and the electron-rich naphthalene ring are both susceptible to oxidation.

It is anticipated that the oxidation of this compound could lead to the formation of 3-methyl-1,4-naphthoquinone. This is supported by the known oxidation of other aminonaphthalenes and the synthesis of various substituted 1,4-naphthoquinones from amine precursors. For instance, derivatives of vitamin K3 (2-methyl-1,4-naphthoquinone) can be synthesized through reactions with various amines. researchgate.net

Electrochemical oxidation represents another potential pathway for the transformation of this compound. In general, the electrochemical oxidation of amines can occur through direct electron transfer at the anode surface or indirectly via electro-generated oxidizing species like hydroxyl radicals. nih.govyasa.ltdmdpi.com The specific products would be contingent on factors such as the electrode material, solvent, and electrolyte composition.

Studies on the oxidation of the parent compound, 1-naphthylamine, have shown that it can undergo oxidative coupling to form dimers and trimers, as well as oxygen-containing oligomers. This suggests that this compound may exhibit similar reactivity, potentially leading to polymeric materials under certain oxidative conditions.

Reduction:

The reduction of the aromatic system of this compound is less common under standard conditions due to the high stability of the naphthalene ring. However, catalytic hydrogenation can be employed to reduce the aromatic rings, typically requiring high pressures and temperatures in the presence of a suitable catalyst.

A plausible reduction pathway would involve the saturation of one or both of the aromatic rings to yield the corresponding aminotetralin or aminodecalin derivatives. The conditions for such a reaction would likely be harsh, as indicated in the table below for related compounds.

| Reaction Type | Reactant | Reagents and Conditions | Major Product(s) | Reference |

| Oxidation | 1-Naphthylamine | Mediated by black carbons in aerobic conditions | Coupling oligomers (dimers, trimers), oxygen-containing oligomers | |

| Oxidation | 2-Methyl-1,4-naphthoquinone (Vitamin K3) + various amines | Ethanol/Na2CO3 or Chloroform/Triethylamine at room temperature | N-substituted 2-amino-3-methyl-1,4-naphthoquinones | researchgate.net |

| Reduction | Aromatic bis-methylamines (naphthalene series) | H2, supported ruthenium catalyst, water solvent, 50-150°C, 500-2000 psig | Cycloaliphatic bis-methylamines |

Reaction Mechanism Elucidation

The elucidation of reaction mechanisms for the transformations of this compound is crucial for controlling reaction outcomes and optimizing synthetic procedures.

Oxidation Mechanism:

The mechanism of oxidation is highly dependent on the oxidant used. In the case of electrochemical oxidation, two primary mechanisms are generally considered:

Direct Anodic Oxidation: This involves the direct transfer of electrons from the this compound molecule to the anode surface, leading to the formation of a radical cation. This intermediate can then undergo further reactions, such as deprotonation, coupling, or reaction with other species in the solution.

Indirect Oxidation: This mechanism involves the electrochemical generation of powerful oxidizing species in the reaction medium, such as hydroxyl radicals (•OH) or active chlorine species (if chloride ions are present). nih.gov These species then react with the this compound molecule. For instance, hydroxyl radicals are non-selective and highly reactive, capable of abstracting hydrogen atoms or adding to the aromatic ring, initiating a cascade of oxidative degradation.

In chemical oxidation processes, the mechanism will be dictated by the nature of the oxidizing agent. For example, with strong oxidizing agents, the reaction may proceed through the formation of a naphthoquinone, likely involving the initial oxidation of the amine to an imine, followed by hydrolysis and further oxidation of the naphthalene ring.

Reduction Mechanism:

The mechanism for the catalytic hydrogenation of the naphthalene ring system of this compound involves the interaction of the molecule with the surface of a heterogeneous catalyst (e.g., platinum, palladium, ruthenium). The general steps are:

Adsorption: The aromatic rings of this compound adsorb onto the surface of the catalyst.

Hydrogen Activation: Molecular hydrogen (H2) is also adsorbed onto the catalyst surface and dissociates into atomic hydrogen.

Hydrogenation: The adsorbed hydrogen atoms are sequentially added to the adsorbed naphthalene ring, leading to the stepwise reduction of the double bonds and the formation of a saturated or partially saturated ring system.

Desorption: The final reduced product desorbs from the catalyst surface.

The regioselectivity of the hydrogenation (i.e., which ring is reduced first) can be influenced by the catalyst type, solvent, and the electronic effects of the methyl and amino substituents.

Applications of 3 Methylnaphthalen 1 Amine in Advanced Organic Synthesis

Precursor in Heterocyclic Compound Synthesis

The presence of a nucleophilic amine group attached to the naphthalene (B1677914) ring system makes 3-Methylnaphthalen-1-amine a key starting material for the construction of a wide variety of nitrogen-containing heterocyclic compounds. These heterocycles are of significant interest due to their prevalence in biologically active molecules and functional materials.

Aromatic amines are foundational reagents for building fused heterocyclic rings. This compound can be employed in classic cyclization reactions to generate polycyclic aromatic alkaloids and related structures. One of the most notable applications is in the Skraup synthesis and its variations to produce quinolines.

In a typical Skraup reaction, an aromatic amine is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent (such as nitrobenzene) to yield a quinoline. When this compound is used as the substrate, it can undergo cyclization to form methyl-substituted benzo[g]quinolines. The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, and subsequent electrophilic cyclization onto the electron-rich naphthalene ring, and finally, oxidation to yield the aromatic product.

| Reaction Name | Reactants | Product Type | Potential Product from this compound |

| Skraup Synthesis | Aromatic amine, Glycerol, H₂SO₄, Oxidizing agent | Quinolines | Methyl-benzo[g]quinoline |

| Doebner-von Miller | Aromatic amine, α,β-Unsaturated carbonyl | Substituted Quinolines | Substituted Methyl-benzo[g]quinolines |

| Friedländer Annulation | o-aminoaryl aldehyde/ketone, Methylene ketone | Quinolines | N/A (Requires specific ortho-functionalization) |

This table represents potential synthetic pathways based on the known reactivity of aromatic amines.

The specific substitution pattern on the resulting benzoquinoline ring is dictated by the position of the amine and the methyl group on the naphthalene core, influencing the electronic and steric properties of the final molecule.

The amine functionality in this compound provides a convenient handle for its incorporation into more complex molecular structures, such as ligands for transition metal catalysis. The design of effective ligands is crucial for controlling the activity, selectivity, and stability of homogeneous catalysts.

While direct use as a simple ligand is less common, this compound can be readily converted into more sophisticated ligand architectures. For instance, it can react with aldehydes or ketones to form Schiff bases (imines). These Schiff base ligands, containing an N-donor atom, can coordinate with various transition metals like palladium, copper, and nickel. The steric bulk provided by the methylnaphthalenyl group can create a specific chiral pocket around the metal center, which is highly desirable for asymmetric catalysis.

Furthermore, the naphthalene backbone is a feature in several privileged ligands. Halogen-bridged methylnaphthyl palladium dimers have been shown to be effective catalyst precursors for various cross-coupling reactions. pharmaffiliates.com Although these specific documented precursors are derived from (bromomethyl)naphthalene rather than the amine, it highlights the utility of the methylnaphthalene scaffold in catalysis. The amine group of this compound offers a versatile point for derivatization to create bidentate or pincer-type ligands, for example, by introducing phosphine (B1218219) or other coordinating groups, expanding its potential in the field of catalysis.

Building Block for Complex Organic Molecules

The rigid, planar, and aromatic nature of the naphthalene core, combined with the reactive amine group, makes this compound an attractive building block for the synthesis of larger, more complex organic molecules with specific functions.

Naphthalene and its derivatives are well-known components of functional organic materials due to their electronic and photophysical properties. They are often incorporated into organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and chemical sensors. The amine group of this compound allows it to be integrated into polymeric structures or larger conjugated systems.

For example, it can serve as a monomer in the synthesis of polyamides or polyimides, imparting thermal stability and specific optical properties derived from the naphthalene unit. It can also be a precursor for hole-transporting materials by undergoing N-arylation reactions to form triarylamines containing the methylnaphthalene moiety. The extended π-system of the naphthalene ring is beneficial for charge transport, a critical function in many organic electronic devices.

Chemical compounds that serve as intermediates are crucial in the multi-step synthesis of Active Pharmaceutical Ingredients (APIs). pharmanoble.com The naphthalene scaffold is present in numerous approved drugs, where it often plays a role in binding to biological targets. Aromatic amines are key intermediates in constructing these complex pharmaceutical molecules.

While direct application of this compound in a specific blockbuster drug is not prominently documented, related naphthalene-containing amines are vital intermediates. For instance, the antifungal drug Terbinafine is synthesized from an intermediate, N-methyl-1-naphthylmethylamine. guidechem.com Similarly, the core of the antidepressant Duloxetine contains a N-methyl-3-(naphthalen-1-yloxy)-3-(thiophen-2-yl)propan-1-amine structure, highlighting the pharmaceutical relevance of the naphthalenoxy-propylamine scaffold. sigmaaldrich.com

The structural motif of this compound makes it a plausible intermediate for the synthesis of novel therapeutic agents. Its primary amine can be functionalized to introduce pharmacophoric groups, and the methylnaphthalene unit can act as a lipophilic region to enhance binding affinity with protein targets or improve pharmacokinetic properties.

Role in Dye and Pigment Chemistry

Aromatic amines are fundamental precursors in the synthesis of azo dyes, which constitute the largest and most versatile class of synthetic colorants. wikipedia.orgimrpress.com The process involves a two-step reaction: diazotization followed by azo coupling.

This compound can be readily diazotized by treating it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. This reaction converts the primary amine group (-NH₂) into a highly reactive diazonium salt (-N₂⁺).

This diazonium salt is an electrophile and can then be reacted with a coupling component—an electron-rich aromatic compound such as a phenol, naphthol, or another aromatic amine—in an electrophilic aromatic substitution reaction. This "coupling" step forms the characteristic nitrogen-nitrogen double bond (azo group, -N=N-) that acts as the primary chromophore responsible for the dye's color.

| Step | Reagents | Intermediate/Product |

| 1. Diazotization | This compound, NaNO₂, HCl (aq) | 3-Methylnaphthalene-1-diazonium chloride |

| 2. Azo Coupling | 3-Methylnaphthalene-1-diazonium chloride, Coupling Component (e.g., Naphthalen-2-ol) | Azo Dye |

The final color of the dye is determined by the extended conjugated system formed by the methylnaphthalene ring, the azo group, and the aromatic ring of the coupling component. The methyl group on the naphthalene ring can subtly influence the hue, solubility, and lightfastness of the resulting dye. By choosing different coupling partners, a wide spectrum of colors, from yellow and orange to red and violet, can be synthesized from this single precursor. cuhk.edu.hknih.gov

Biological Activities and Molecular Mechanisms of Action of 3 Methylnaphthalen 1 Amine Derivatives

Antimicrobial Efficacy and Mechanisms

Naphthalene-based compounds have been identified as a promising class of antimicrobials effective against a variety of human pathogens. rasayanjournal.co.in The incorporation of different functional groups onto the naphthalene (B1677914) core can lead to potent antibacterial, antifungal, and antiviral agents. researchgate.netnih.gov

Antibacterial Activity of Related Naphthalene Derivatives (e.g., against M. tuberculosis)

Derivatives of naphthalene have demonstrated notable activity against various bacterial strains, including the resilient Mycobacterium tuberculosis. rsc.org Several 1,4-naphthoquinone (B94277) derivatives, for instance, have shown inhibitory activity against both susceptible and resistant strains of M. tuberculosis, with Minimum Inhibitory Concentration (MIC) values ranging from 12.5 µM to 206.6 µM. nih.gov One study highlighted that 2-hydroxy-3-((pyridin-2-ylamino)methyl)naphthalene-1,4-dione exhibited significant activity against M. tuberculosis H37Ra. researchgate.net

The antibacterial spectrum is not limited to mycobacteria. Thiazolidinone derivatives featuring a nitronaphthylamine substituent have been shown to possess antibacterial properties against Staphylococcus aureus and Bacillus subtilis, with activity comparable to aminopenicillins. nih.gov Furthermore, various other naphthalene-heterocycle hybrids have shown broad-spectrum activity against Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. ekb.eg

| Compound Class | Specific Derivative Example | M. tuberculosis Strain(s) | MIC (µM) | Source |

|---|---|---|---|---|

| 1,4-Naphthoquinone Derivative | Compound 3 (a tetrahydrofuran (B95107) radical derivative) | H37Rv, INH-resistant, RIF-resistant | 54.8 | nih.gov |

| 1,4-Naphthoquinone Derivative | Compound 1 | H37Rv, INH-resistant, RIF-resistant | 110.6 | nih.gov |

| Naphthalene-heterocycle hybrid | Compound 3c | RCMB 010126 | <1 µg/mL | rsc.org |

| Naphthalene-heterocycle hybrid | Compound 3d | RCMB 010126 | <1 µg/mL | rsc.org |

Antifungal and Antiviral Properties of Related Naphthalene Derivatives

The antimicrobial efficacy of naphthalene derivatives extends to fungal and viral pathogens. researchgate.netnih.gov Several marketed antifungal drugs, such as Naftifine, Terbinafine, and Tolnaftate, contain a naphthalene ring system, highlighting the importance of this scaffold in developing antifungal agents. ekb.egijpsjournal.com These drugs act by inhibiting squalene (B77637) epoxidase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, which disrupts membrane integrity and leads to fungal cell death. ijpsjournal.com

Synthetic derivatives also show significant promise. Thiazolidinone derivatives with a nitronaphthylamine substituent have demonstrated in vitro activity against a range of Candida species, including C. albicans, C. glabrata, and C. krusei, with some compounds showing efficacy similar to the antifungal drug fluconazole. nih.gov Fungal metabolites known as naphthalenones have also been reported to possess a wide array of bioactivities, including antiviral effects. nih.gov For example, Balticols A-F, which are naphthalenone derivatives isolated from an ascomycetous fungus, have been noted for their antiviral activity. nih.gov

Cellular Target Identification and Pathway Perturbation

The mechanisms underlying the antimicrobial action of naphthalene derivatives are varied. For antifungal agents like Naftifine and Terbinafine, the primary target is the enzyme squalene epoxidase, which is crucial for fungal cell membrane synthesis. ijpsjournal.com

In bacteria, the mechanisms can involve the induction of oxidative stress. Naphthoquinones are known to generate reactive oxygen species (ROS), which can damage cellular components and induce apoptosis-like pathways. nih.gov Another proposed mechanism for some naphthoquinones is the inhibition of DNA gyrase, an enzyme essential for bacterial DNA replication. nih.gov The metabolic activation of naphthalene by cytochrome P450 (CYP) enzymes to form reactive epoxides is a key pathway. nih.gov While this is often associated with toxicity, it also represents a mechanism by which the compound can form covalent adducts with cellular nucleophiles, a process that can be harnessed for antimicrobial effects. nih.gov Detoxification pathways, such as those involving Glutathione-S-transferase (GST), play a critical role in mitigating the effects of these reactive metabolites. nih.gov

Anticancer Potential and Cytotoxicity of Related Naphthalene Derivatives

Naphthalene derivatives have emerged as a significant class of compounds with potent anticancer activity. researchgate.netnih.gov Their planar aromatic structure allows them to interact with various biological targets, including DNA and key enzymes involved in cancer cell proliferation and survival. nih.govnih.gov

Inhibition of Cellular Proliferation

A multitude of studies have demonstrated the potent antiproliferative activity of naphthalene derivatives against a wide range of human cancer cell lines. For example, a series of naphthalene-chalcone derivatives displayed strong inhibitory effects against the MCF-7 breast cancer cell line, with compound 3a showing a particularly low IC50 value of 1.42 µM. nih.gov Similarly, novel naphthalene-substituted triazole spirodienones exhibited potent antiproliferative activity against MDA-MB-231 (breast), HeLa (cervical), and A549 (lung) cancer cells, with IC50 values in the sub-micromolar range for the most active compounds. nih.gov

Naphthalene diimides (NDIs) have also been identified as powerful antiproliferative agents, blocking the proliferation of glioblastoma cells at nanomolar concentrations. nih.gov Another study found that a specific naphthalene diimide derivative, 1a, showed potent inhibitory activity against the AGS gastric cancer cell line with an IC50 of 2.0 μM. nih.gov

| Compound Class | Derivative | Cancer Cell Line | IC50 Value (µM) | Source |

|---|---|---|---|---|

| Naphthalene-Chalcone | Compound 3a | MCF-7 (Breast) | 1.42 | nih.gov |

| Naphthalene-triazole spirodienone | Compound 6a | MDA-MB-231 (Breast) | 0.03 - 0.26 (range for series) | nih.gov |

| Naphthalene Diimide | NDI 1a | AGS (Gastric) | 2.0 | nih.gov |

| Naphthalene-1,4-dione analogue | Compound 44 | Cancer Cells (unspecified) | 6.4 | rsc.org |

| 1,4-Naphthoquinone | Compound 9e | HL-60 (Leukemia) | 3.8 | nih.gov |

Induction of Apoptosis and Cell Cycle Arrest

Beyond inhibiting proliferation, many naphthalene derivatives exert their anticancer effects by actively inducing programmed cell death (apoptosis) and disrupting the cell cycle. tandfonline.comnih.gov The naphthalene-chalcone derivative 3a was found to induce significant cell cycle arrest at the G2/M phase and promote apoptosis in MCF-7 cells. nih.gov This is often achieved by targeting microtubules, which are essential for cell division. nih.gov

Other derivatives trigger apoptosis through different pathways. A novel 1,4-naphthoquinone derivative, NTDMNQ, was shown to induce apoptosis in HepG2 liver cancer cells via the generation of ROS and subsequent modulation of the MAPK, AKT, and STAT3 signaling pathways. tandfonline.com Similarly, the well-known naphthalene derivative Naproxen has been shown to induce apoptosis and G1 phase cell cycle arrest in bladder cancer cells by directly binding to and inhibiting phosphoinositide 3-kinase (PI3K). nih.gov

Naphthalene diimides can also cause extensive DNA double-strand breaks, leading to the activation of p53 and a subsequent S-phase arrest. nih.gov Cells with irreparable damage are then directed towards mitochondrial apoptosis. nih.gov This demonstrates the multi-faceted mechanisms through which naphthalene derivatives can target and eliminate cancer cells. nih.govtandfonline.com

Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound influences its biological activity. For derivatives of naphthalene, including those related to 3-methylnaphthalen-1-amine, SAR studies have been crucial in optimizing their potency for various therapeutic applications, such as antifungal and anticancer agents. The primary goal is to comprehend how different substitution patterns on the naphthalene core can enhance or reduce a specific biological effect. researchgate.net

In the context of antifungal agents, SAR studies have been performed on derivatives of terbinafine, an allylamine (B125299) that features a naphthalene moiety. nih.gov These studies revealed that the biological potency is highly dependent on the bulkiness of the substituents on the naphthalene ring system. Generally, only small substituents, such as hydrogen or fluorine, are well-tolerated at positions 2-4 and 6-8. nih.gov However, position 5 of the naphthalene ring can accommodate larger groups like fluorine (F), chlorine (Cl), bromine (Br), or a methyl (Me) group. nih.gov This suggests that the steric profile of specific regions of the naphthalene core is critical for its interaction with its biological target. Notably, the introduction of fluorine at positions 3, 5, or 7, or chlorine at position 5, led to enhanced activity against yeasts. nih.gov The potency could be further amplified by the simultaneous introduction of two fluoro substituents at positions 5 and 7. nih.gov

SAR studies on naphthalimide derivatives have also provided significant insights into their anticancer activity. researchgate.net Research into 3-nitro-1,8-naphthalimide derivatives, for example, involved synthesizing a series of compounds by treating an intermediate with various amines. researchgate.net This approach allows for systematic structural modifications to evaluate their effectiveness against different cancer cell lines. The ability of naphthalimide derivatives to intercalate into DNA is a key factor influencing their anticancer properties. researchgate.net The substitution patterns on the naphthalimide scaffold are critical for this DNA binding affinity and, consequently, their efficacy. researchgate.net

Table 1: Summary of Structure-Activity Relationship Findings for Naphthalene Derivatives

| Parent Compound Class | Substituent/Modification | Position on Naphthalene Ring | Effect on Biological Potency | Reference |

|---|---|---|---|---|

| Terbinafine Analogs | Bulky Groups | Positions 2-4, 6-8 | Decreased antifungal activity | nih.gov |

| Terbinafine Analogs | F, Cl, Br, Me | Position 5 | Tolerated, can enhance activity | nih.gov |

| Terbinafine Analogs | Fluorine (F) | Positions 3, 5, or 7 | Enhanced activity against yeasts | nih.gov |

| Terbinafine Analogs | Two Fluorine (F) subs. | Positions 5 and 7 | Intensified activity against yeasts | nih.gov |

| Naphthalimides | Varied Amine Groups | Attached to imide nitrogen | Modulates anticancer effectiveness | researchgate.net |

Anti-inflammatory and Antioxidant Properties of Related Naphthalene Derivatives

Several synthetic naphthalene derivatives have been investigated for their anti-inflammatory activities by examining their inhibitory effects on neutrophil activation. researchgate.net Neutrophils play a key role in the inflammatory response, and their activation can be stimulated by agents like N-formyl-methionyl-leucyl-phenylalanine (fMLP) or phorbol (B1677699) myristic acetate (B1210297) (PMA). Certain naphthalene derivatives have demonstrated significant inhibitory effects in these assays. researchgate.net

One study evaluated 18 synthetic naphthalene derivatives and found that some possessed notable anti-inflammatory properties. researchgate.net For instance, the compound N,N-bis(2-hydroxy-1-naphthylmethyl) amine displayed moderate inhibitory activity on neutrophils stimulated with fMLP. researchgate.net A particularly potent derivative identified in this research was 2-hydroxymethyl-1-naphthol (B11913058) diacetate (referred to as TAC). Esterification of the parent 1-naphthalene structure to create TAC was shown to enhance antioxidant activity. researchgate.net Furthermore, TAC demonstrated the highest potency in inhibiting the release of the granule enzyme lysozyme (B549824) from neutrophils, a key process in degranulation during an inflammatory response. researchgate.net

Table 2: Anti-inflammatory Activity of Selected Naphthalene Derivatives

| Compound | Assay | Measured Effect | Result | Reference |

|---|---|---|---|---|

| N,N-bis(2-hydroxy-1-naphthylmethyl) amine | fMLP-stimulated neutrophil activation | Inhibition of activation | Moderate inhibitory activity | researchgate.net |

| 2-hydroxymethyl-1-naphthol diacetate (TAC) | Lysozyme release from neutrophils | Inhibition of degranulation | Highest potency among tested compounds | researchgate.net |

Enzyme Inhibition and Receptor Binding Studies

The biological effects of naphthalene derivatives are often mediated by their interaction with specific enzymes and cellular receptors. Research has focused on identifying these molecular targets to understand their mechanisms of action.

One area of investigation is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) protein. STAT3 is a protein that, when overexpressed and constitutively activated, is associated with poor patient outcomes in certain cancers like triple-negative breast cancer (TNBC). researchgate.net A series of naphthalene derivatives with a general structure similar to Selective Estrogen Receptor Modulators (SERMs) were synthesized and evaluated for their effects on STAT3 signaling. Among these, a compound designated SMY002 showed the most potent activity. researchgate.net Molecular docking and surface plasmon resonance (SPR) studies predicted and validated that SMY002 could directly interact with the STAT3 SH2-domain. This interaction strongly inhibits the phosphorylation, dimerization, and nuclear distribution of STAT3, ultimately suppressing its transcriptional activity and the expression of its target genes. researchgate.net

In addition to enzyme inhibition, naphthalene derivatives have been shown to interact with ion channels. The compound 2-hydroxymethyl-1-naphthol diacetate (TAC), noted for its anti-inflammatory properties, was also investigated for its effects on ionic currents. researchgate.net Using the whole-cell patch-clamp technique on a mouse neuroblastoma and rat glioma hybrid cell line, researchers found that TAC caused an inhibitory effect on the voltage-dependent L-type Ca2+ current (ICa,L) with an IC50 value of 0.8 µM. researchgate.net This indicates a direct interaction with and inhibition of calcium ion channels, a mechanism that could contribute to its broader biological effects. researchgate.net Another example includes terbinafine, a naphthalene derivative that functions as an antifungal agent by inhibiting the enzyme Squalene epoxidase (SQLS), thereby preventing the formation of ergosterol, a vital component of fungal cell membranes. researchgate.net

Table 3: Enzyme and Receptor Interactions of Naphthalene Derivatives

| Derivative Name/Code | Molecular Target | Type of Interaction | Biological Implication | IC50 Value | Reference |

|---|---|---|---|---|---|

| SMY002 | STAT3 SH2-domain | Direct binding and inhibition | Anticancer (TNBC) | Not specified | researchgate.net |

| 2-hydroxymethyl-1-naphthol diacetate (TAC) | L-type Ca2+ channel | Inhibition of current | Potential neuromodulatory and anti-inflammatory effects | 0.8 µM | researchgate.net |

| Terbinafine | Squalene epoxidase (SQLS) | Enzyme inhibition | Antifungal | Not specified | researchgate.net |

Computational and Theoretical Investigations of 3 Methylnaphthalen 1 Amine

Quantum Chemical Calculations (DFT, Ab Initio)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio methods, are fundamental to exploring the electronic and structural properties of molecules. DFT, especially with functionals like B3LYP, has become a standard approach for obtaining a reliable balance between computational cost and accuracy for organic molecules. nih.govnih.gov

The electronic properties of 3-Methylnaphthalen-1-amine are dictated by the interplay between the aromatic naphthalene (B1677914) core and its two substituents: an amino (-NH₂) group and a methyl (-CH₃) group. Both groups are generally considered electron-donating. The amino group, through resonance, significantly influences the π-electron system of the naphthalene rings, while the methyl group contributes through a weaker inductive effect.

A central aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.gov

In substituted naphthalenes, the presence of an amino group is known to cause a significant reduction in the HOMO-LUMO energy gap, making the molecule more reactive and susceptible to electronic excitation. nih.gov For this compound, the HOMO is expected to be delocalized across the naphthalene ring with significant contributions from the nitrogen atom of the amine group. The LUMO is also anticipated to be distributed over the π-system of the aromatic rings. DFT calculations on analogous 4-aminonaphthalene derivatives have been used to quantify these properties, providing a framework for predicting the behavior of the title compound. researchgate.net

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations of Analogous Systems

| Property | Predicted Value/Characteristic | Rationale/Reference |

| HOMO Energy | Relatively High (less negative) | Electron-donating effects of -NH₂ and -CH₃ groups increase the energy of the HOMO. nih.gov |

| LUMO Energy | Slightly Lowered | The extended π-system and substituent effects influence the LUMO energy. researchgate.net |

| HOMO-LUMO Gap (ΔE) | Relatively Small | The -NH₂ group is particularly effective at reducing the energy gap in naphthalene systems. nih.gov |

| Dipole Moment | Non-zero, Moderate | The asymmetry introduced by the substituents leads to a permanent dipole moment. banglajol.info |

| Electron Density | Increased on the aromatic ring, especially at ortho and para positions relative to the amine group. | Resonance and inductive effects from the substituents enrich the ring with electron density. |

Note: The values are qualitative predictions based on studies of similar substituted naphthalenes.

Computational methods are highly effective in predicting spectroscopic properties, which can be used to confirm molecular structure and interpret experimental data.

UV-Vis Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT). nih.govresearchgate.net For this compound, the calculations would likely predict strong absorptions in the UV region, corresponding to π→π* transitions within the naphthalene system. The electron-donating substituents are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. banglajol.info

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. nih.gov The predicted shifts for this compound would reflect the electronic environment of each nucleus. Protons and carbons closer to the electron-donating amine and methyl groups would experience increased shielding and appear at different chemical shifts compared to those in unsubstituted naphthalene.

IR Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These theoretical frequencies, when properly scaled to account for anharmonicity and basis set limitations, show excellent agreement with experimental Fourier-Transform Infrared (FT-IR) spectra. researchgate.net This analysis helps in assigning specific vibrational modes to the observed spectral bands.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Predicted Characteristics |

| N-H Asymmetric & Symmetric Stretching | 3300 - 3500 | Two distinct bands are expected, characteristic of a primary amine. |

| Aromatic C-H Stretching | 3000 - 3100 | Multiple sharp bands corresponding to the C-H bonds on the naphthalene ring. |

| Aliphatic C-H Stretching | 2850 - 3000 | Bands corresponding to the methyl group's symmetric and asymmetric stretches. |

| Aromatic C=C Stretching | 1450 - 1650 | A series of sharp bands indicative of the naphthalene core. |

| N-H Bending (Scissoring) | 1550 - 1650 | A strong band, potentially overlapping with C=C stretches. |

| C-N Stretching | 1250 - 1350 | A band of moderate intensity indicating the bond between the ring and the amine group. |

Note: These are generalized predictions based on established spectroscopic principles and DFT studies on similar molecules. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into dynamic processes, conformational preferences, and interactions with the environment, such as solvents. mdpi.com

MD simulations are particularly well-suited for studying how a solute molecule interacts with solvent molecules. A simulation of this compound in a box of water, for example, would reveal detailed information about its hydration shell. The simulation would show the formation of hydrogen bonds between the hydrogen atoms of the amine group (as donors) and the nitrogen's lone pair (as an acceptor) with surrounding water molecules. rsc.org Conversely, the methyl group and the naphthalene ring would exhibit hydrophobic behavior, influencing the local structuring of water molecules around these nonpolar regions. nih.gov Such simulations can be used to calculate properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from the solute, and to understand the thermodynamics of solvation.

Docking and Molecular Recognition Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. nih.gov This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of potential drug candidates.

For this compound, a docking study would involve placing the molecule into the active site of a target protein. The simulation algorithm would then explore various binding poses, scoring them based on a force field that estimates the binding free energy. The results would identify the most likely binding mode and the specific intermolecular interactions—such as hydrogen bonds, hydrophobic interactions, and π-stacking—that stabilize the complex. nih.gov For instance, the amine group could act as a hydrogen bond donor or acceptor, while the flat naphthalene ring is well-suited for π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein's binding pocket. rsc.orgnih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target

| Parameter | Description | Example Finding |

| Protein Target | An enzyme or receptor implicated in a disease pathway. | e.g., Cyclooxygenase-2 (COX-2) |

| Binding Energy (kcal/mol) | An estimate of the binding affinity; more negative values indicate stronger binding. | -7.5 kcal/mol |

| Key Interactions | Specific non-covalent bonds stabilizing the ligand in the active site. | Hydrogen bond from -NH₂ to a Glutamic acid residue; π-π stacking with a Tyrosine residue. |

| Interacting Residues | Amino acids in the protein's active site that are in close contact with the ligand. | Tyr385, Arg120, Glu524 |

| Predicted Pose | The 3D orientation of the ligand within the binding site. | The naphthalene core is positioned in a hydrophobic pocket, with the amine group oriented towards a polar region. |

Note: This table presents a hypothetical scenario to illustrate the type of data generated from a molecular docking study.

Toxicological Profiles and Environmental Impact of 3 Methylnaphthalen 1 Amine

In Vitro and In Vivo Toxicity Assessments of Related Methylnaphthalenes

The toxicity of methylnaphthalenes, such as 1-methylnaphthalene (B46632) and 2-methylnaphthalene (B46627), has been investigated to understand their effects on biological systems. These compounds are structurally similar to naphthalene (B1677914) but exhibit differences in their toxicological profiles.

The cytotoxicity of methylnaphthalenes is linked to their metabolic activation. The formation of reactive metabolites is a critical step preceding tissue injury. nih.gov However, the degree of cytotoxicity can vary between different isomers. For instance, at comparable molar doses, the cytotoxicity of 1-methylnaphthalene in mice appears to be significantly less (approximately 75% lower) than that of naphthalene and 2-methylnaphthalene. epa.gov The mechanisms of cell damage are thought to involve the covalent binding of these reactive metabolites to cellular macromolecules, leading to disruption of cellular function and eventual cell death. nih.govresearchgate.net The susceptibility of a specific tissue to this cytotoxic effect does not always correlate directly with the total levels of bound metabolites in that tissue. nih.gov

The respiratory system, particularly the lungs, is a primary target for toxicity following exposure to methylnaphthalenes. cdc.gov In animal studies, both 1- and 2-methylnaphthalene have been shown to cause concentration-dependent decreases in respiratory rate upon inhalation. nih.gov The pulmonary toxicity is characterized by injury to specific lung cells, such as the non-ciliated bronchiolar epithelial cells (Clara cells). researchgate.net While both naphthalene and methylnaphthalenes target these cells, the potency can differ. nih.gov Studies in mice have shown that 1-methylnaphthalene can cause minimal morphological changes in the bronchiolar epithelium, such as the swelling and occasional sloughing of Clara cells. ornl.gov Chronic feeding studies with 1-methylnaphthalene in mice have also provided "Suggestive Evidence of Carcinogenicity," with findings of lung adenoma and adenocarcinomas. cdc.gov

Interactive Data Table: Organ-Specific Toxicity of Related Methylnaphthalenes

| Compound | Species | Exposure Route | Target Organ | Observed Effects |

| 1-Methylnaphthalene | Mouse | Inhalation, Oral | Lungs | Swelling of Clara cells, lung adenoma and adenocarcinoma. cdc.govornl.gov |

| 2-Methylnaphthalene | Mouse | Inhalation | Lungs | Necrosis of bronchiolar epithelial cells. nih.govresearchgate.net |

| Naphthalene | Rat, Mouse | Inhalation | Respiratory Tract | Nasal cavity lesions (rats), benign lung tumors (mice). cdc.govwikipedia.org |

Metabolic Pathways and Bioactivation Processes of Related Methylnaphthalenes

The metabolism of methylnaphthalenes is a key determinant of their toxicity and differs in some respects from that of naphthalene. Metabolism primarily occurs via cytochrome P450 (CYP) enzymes. nih.gov For 1- and 2-methylnaphthalene, metabolism can proceed through two main pathways: oxidation of the methyl group or oxidation of the aromatic ring. cdc.gov

Unlike naphthalene, where ring oxidation to form epoxides is the primary activation pathway, methylnaphthalenes are preferentially metabolized via oxidation of the methyl group to yield hydroxymethylnaphthalenes. cdc.gov Ring oxidation does occur but at lower rates, resulting in smaller quantities of dihydrodiol and naphthol metabolites. cdc.gov For 2-methylnaphthalene, metabolism by liver microsomes predominantly generates the 7,8-diol, followed by the 5,6-diol. nih.gov

This metabolic preference is significant because the formation of arene oxides (epoxides) from ring oxidation is a critical step in the bioactivation process that leads to cytotoxicity. researchgate.net The lower rate of ring oxidation in methylnaphthalenes compared to naphthalene may explain their generally lower cytotoxic potency. epa.gov For instance, isopropylnaphthalene, which is metabolized primarily by side-chain oxidation with little evidence of arene oxide formation, does not result in detectable lung injury even at high doses. nih.gov

Interactive Data Table: Metabolic Pathways of Naphthalene and Methylnaphthalenes

| Compound | Primary Metabolic Pathway | Key Metabolites | Associated Toxicity |

| Naphthalene | Ring Oxidation (Epoxidation) | 1,2-Naphthalene epoxide, Naphthols, Dihydrodiols, Naphthoquinones. epa.govnih.govcdc.gov | Cytotoxicity, Hemolytic Anemia. epa.govresearchgate.net |

| 1-Methylnaphthalene | Methyl Group Oxidation | 1-Naphthoic acid, Hydroxymethylnaphthalenes. cdc.gov | Lower cytotoxicity compared to naphthalene. epa.gov |

| 2-Methylnaphthalene | Methyl Group Oxidation & Ring Oxidation | Hydroxymethylnaphthalenes, Dihydrodiols. nih.govcdc.gov | Lower cytotoxicity compared to naphthalene. nih.gov |

Genotoxicity and Carcinogenicity Assessments (in the context of aromatic amines)

The genotoxic and carcinogenic potential of 3-Methylnaphthalen-1-amine can be considered in the context of both methylnaphthalenes and aromatic amines.

Chronic studies on 1- and 2-methylnaphthalene have not demonstrated the same oncogenic potential as observed with naphthalene. nih.govresearchgate.net Naphthalene itself is classified as a possible human carcinogen (Group C) by the EPA and Group 2B by IARC, based on evidence of respiratory tumors in rodents. cdc.govwikipedia.orgepa.gov For 2-methylnaphthalene, the EPA concluded that available data are inadequate to assess its human carcinogenic potential. cdc.gov However, for 1-methylnaphthalene, there is "Suggestive Evidence of Carcinogenicity" based on lung tumors in male mice. cdc.gov

The amine group in this compound places it in the class of aromatic amines, which includes known carcinogens. 1-Naphthylamine (B1663977), for example, is a recognized carcinogen that can cause bladder cancer and is listed as one of the 13 carcinogens covered by OSHA General Industry Standards. wikipedia.org The carcinogenicity of aromatic amines is often linked to their metabolic activation to reactive intermediates that can form DNA adducts. researchgate.net The conversion of nitroaromatics, like nitronaphthalenes, to their corresponding amines (naphthylamines) is a known metabolic pathway that can lead to carcinogenic intermediates. nih.govresearchgate.net Therefore, the presence of the aromatic amine structure is a significant factor when considering the potential carcinogenicity of this compound.

Environmental Fate and Ecotoxicological Implications

The environmental behavior of this compound is not well-documented. However, data on related methylnaphthalenes provide insight into its likely environmental fate.

Methylnaphthalenes are constituents of crude oil and are common environmental contaminants. nih.gov Their fate in the environment is governed by processes such as volatilization, adsorption, and biodegradation.

Based on its log Koc values, 1-methylnaphthalene is expected to have slight to no mobility in soil and sediment, indicating a tendency to adsorb to organic matter. nih.gov Volatilization from moist soil surfaces is an expected transport pathway, though it can be lessened by adsorption. nih.gov

Biodegradation is a key degradation pathway. 1-Methylnaphthalene is expected to biodegrade rapidly in soils that have been previously exposed and acclimated to polycyclic aromatic hydrocarbons (PAHs). nih.gov In unacclimated soils, the degradation rate is slower. nih.gov In the atmosphere, methylnaphthalenes can react with hydroxyl radicals and nitrate (B79036) radicals, with estimated atmospheric half-lives of approximately 9.6 to 12 days for reaction with nitrogen pentoxide. nih.gov They may also be susceptible to direct photolysis by sunlight. nih.gov

Bioaccumulation and Biomagnification Potential

Detailed research findings on the bioaccumulation of this compound in various aquatic and terrestrial organisms are not available.

There is no information on the potential for this compound to biomagnify through the food web.

Data tables presenting bioconcentration factors (BCF) or other relevant metrics for this specific compound could not be generated due to a lack of source data.

Further research is required to determine the environmental fate and ecotoxicological profile of this compound.

Q & A

Q. What are the established synthetic routes for 3-Methylnaphthalen-1-amine, and how can purity be optimized?

- Methodological Answer : this compound can be synthesized via reductive amination. A common approach involves reacting 3-methyl-1-naphthaldehyde with methylamine in the presence of sodium cyanoborohydride under controlled pH (6-7) to yield the target compound . For industrial-scale production, continuous flow reactors and palladium-catalyzed C-H dimethylamination (using N,N-dimethylformamide as the dimethyl amino source) offer higher yields (up to 85%) and purity . Optimization requires monitoring reaction temperature (80–100°C) and catalyst loading (5–10 mol% Pd). Post-synthesis purification via column chromatography or recrystallization in ethanol is recommended to achieve >95% purity.

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Strict PPE (gloves, lab coats, goggles) and ventilation are mandatory due to potential respiratory and dermal hazards. Avoid dust formation by working in fume hoods and using solvent-wet synthesis methods . Waste must be segregated into labeled containers and disposed via certified hazardous waste services to prevent environmental contamination . Spill management requires inert adsorbents like sand or vermiculite, followed by secure containment .

Advanced Research Questions

Q. How can palladium-catalyzed C-H activation strategies functionalize this compound for advanced derivatization?

- Methodological Answer : Pd(OAc)₂/Xantphos catalytic systems enable regioselective C-H bond functionalization. For example, coupling with aryl halides at 120°C in toluene introduces aryl groups at the 4-position of the naphthalene ring, confirmed by HRMS and NMR . Mechanistic studies suggest a coordination-driven pathway, where the amine group directs palladium insertion. Screening ligands (e.g., bidentate phosphines) and additives (e.g., Ag₂CO₃) improves turnover numbers (TON > 50).

Q. What analytical techniques are most effective for resolving structural ambiguities in this compound derivatives?